
N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt is a chemical compound with the molecular formula C21H23NO3·C2HF3O2 and a molecular weight of 451.436 g/mol . This compound is a derivative of olopatadine, which is known for its antihistamine properties. It is primarily used in research settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt involves several steps. The starting material, olopatadine, undergoes a demethylation reaction to form N-Desmethyl Olopatadine. This intermediate is then esterified with methanol to produce N-Desmethyl Olopatadine Methyl Ester. Finally, the methyl ester is reacted with trifluoroacetic acid to form the trifluoroacetic acid salt . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Scientific Research Applications
N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to histamine receptors and their role in allergic reactions.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of antihistamines.
Industry: It is used in the development of new antihistamine drugs and formulations
Mechanism of Action
The mechanism of action of N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt is similar to that of olopatadine. It acts as a selective histamine H1 antagonist, blocking the effects of histamine, a primary mediator of allergic reactions. By stabilizing mast cells, it prevents the release of inflammatory mediators, thereby reducing allergic symptoms .
Comparison with Similar Compounds
N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt is unique due to its specific structural modifications, which enhance its stability and efficacy. Similar compounds include:
Olopatadine: The parent compound, known for its antihistamine properties.
Desloratadine: Another antihistamine with a similar mechanism of action.
Cetirizine: A widely used antihistamine with comparable effects.
These compounds share a common mechanism of action but differ in their pharmacokinetic profiles and specific applications.
Properties
IUPAC Name |
methyl 2-[(11Z)-11-[3-(methylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.C2HF3O2/c1-22-11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24-2;3-2(4,5)1(6)7/h3-4,6-10,12,22H,5,11,13-14H2,1-2H3;(H,6,7)/b18-8-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIZLERUQIMDDT-NOILCQHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

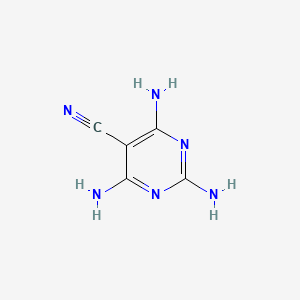
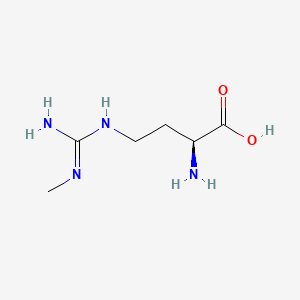
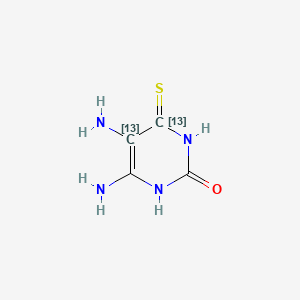
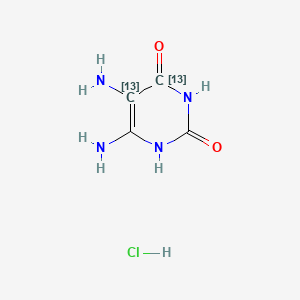


![2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584519.png)

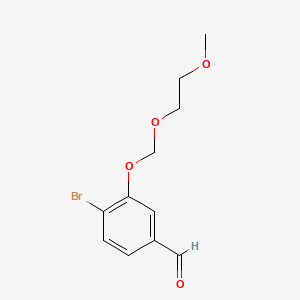
![2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt](/img/structure/B584523.png)
